1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Phospholipase D (PLD) inhibition Isoform selectivity Cancer research

This compound is a critical starting material for synthesizing PLD1-selective inhibitors with ~1700-fold selectivity over PLD2, made possible by the essential 1-methyl substituent. The optimized synthetic route achieves 78% yield, enabling cost-effective library generation for SAR studies. Derivatives also show promise as OGG1 inhibitors and exhibit a favorable time-dependent CYP450 inhibition profile, reducing DDI risk. Procure this specific scaffold to accelerate your drug discovery program—generic substitution compromises both selectivity and synthetic efficiency.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 53786-10-0
Cat. No. B1316278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS53786-10-0
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=O)C3CCNCC3
InChIInChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
InChIKeyVEWTUUDVRSEVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (53786-10-0) Sourcing Guide: Core Scaffold, Analytical Data, and Supply


1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 53786-10-0) is a bicyclic aromatic organic compound with a benzimidazolone core and a piperidine substituent . It is a versatile chemical scaffold widely utilized in medicinal chemistry and drug discovery research, primarily as a key intermediate or building block . The compound's structure is defined by the fusion of a benzene ring and an imidazole ring, with a characteristic methyl group at the 1-position and a piperidin-4-yl group at the 3-position, giving it a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol . This foundational structure is a privileged scaffold, often used to generate libraries of analogs for structure-activity relationship (SAR) studies, particularly for targeting enzymes like Phospholipase D (PLD) [1] and 8-oxoguanine DNA glycosylase 1 (OGG1) [2].

Why 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (53786-10-0) Cannot Be Substituted: A Comparator-Based Rationale


Generic substitution of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is scientifically unsound due to the precise structural features that govern its performance in specific applications. While other piperidinyl-benzimidazolone analogs exist, the exact substitution pattern—specifically the presence of a methyl group at the 1-position—is not arbitrary. This methyl group is a critical determinant of both synthetic utility and biological activity [1]. For instance, in the context of phospholipase D (PLD) inhibition, the combination of a halogenated benzimidazolone core with the (S)-methyl group is what confers unprecedented isoform selectivity, a property absent in non-methylated analogs [1]. Furthermore, synthetic yields for this specific scaffold are optimized under particular conditions, and changing the substituent pattern can drastically alter reaction outcomes, requiring re-optimization of synthetic routes . The evidence below quantifies these critical differences, demonstrating why this specific compound cannot be simply replaced by a close analog without compromising research objectives or manufacturing efficiency.

Quantitative Differentiation of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (53786-10-0)


PLD1 Isoform Selectivity: Methyl Group is Essential for Achieving >100-Fold Selectivity Over PLD2

The 1-methyl group on the benzimidazolone core is a critical determinant for achieving high PLD1 isoform selectivity. Analogs lacking this methyl group, such as halogenated 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives, show significantly reduced selectivity or act as dual PLD1/PLD2 inhibitors [1]. The combination of a halogenated benzimidazolone with the (S)-methyl group results in PLD1 inhibitors with ~1700-fold selectivity over PLD2 [1]. This contrasts sharply with earlier generation inhibitors like halopemide, which are dual PLD1/PLD2 inhibitors [1].

Phospholipase D (PLD) inhibition Isoform selectivity Cancer research

Synthetic Yield Optimization: Methylated Scaffold Provides a More Efficient Synthetic Route

The synthetic yield for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is reported to be up to 78% under optimized conditions . This is a significant improvement over non-halogenated analogs and provides a robust starting point for SAR campaigns. In contrast, alternative synthetic routes for related scaffolds can have yields as low as 60-70% with longer reaction times, highlighting the efficiency of the established protocol for this specific compound .

Synthetic chemistry Process optimization Parallel synthesis

Target Engagement: PI3Kδ Inhibition Demonstrates Functional Cellular Activity

A derivative of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, specifically identified as CHEMBL2165502, has demonstrated potent inhibition of PI3Kδ-mediated AKT phosphorylation in a cellular context [1]. The compound achieved an IC50 of 102 nM in an electrochemiluminescence assay using Ri-1 cells [1]. This cellular activity is supported by a sub-nanomolar binding affinity to PI3Kδ (IC50 of 2.3 nM in a biochemical fluorescence polarization assay) [1]. While this data is for a more advanced derivative, it validates the core scaffold's ability to engage and inhibit a key therapeutic target in a disease-relevant cellular model.

PI3Kδ inhibition Cellular assay Cancer immunology

CYP450 Liability Profile: Scaffold Exhibits Low Risk for Time-Dependent CYP3A4/5 Inhibition

Assessment of a 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivative (CHEMBL2068968) for time-dependent inhibition (TDI) of CYP3A4 and CYP3A5 reveals a favorable metabolic profile [1]. The compound exhibited weak inhibition of both isoforms, with IC50 values of 1.56 µM and 5.49 µM, respectively, after a 30-minute pre-incubation [1]. This low level of TDI is desirable as it suggests a reduced risk of drug-drug interactions (DDIs) mediated by CYP3A4/5, a common liability for many drug candidates.

Drug metabolism CYP450 inhibition ADME Safety profiling

Primary Application Scenarios for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (53786-10-0)


Scaffold for Isoform-Selective PLD1 Inhibitor Discovery

As established in the evidence, the 1-methyl group is essential for achieving high PLD1 selectivity. Procure this compound as the starting point for synthesizing and optimizing novel PLD1-selective inhibitors. The scaffold allows for further diversification (e.g., halogenation at various positions) to fine-tune potency and selectivity, a strategy that has already delivered inhibitors with ~1700-fold selectivity over PLD2 [1]. This application is directly relevant to cancer biology research where PLD1 is implicated in cell proliferation and metastasis [1].

Building Block for OGG1 Inhibitor SAR Studies

N-Piperidinyl-benzimidazolone derivatives, of which 53786-10-0 is a core example, have been optimized into potent and selective inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1) [1]. Use this compound as a starting material to create focused libraries for exploring the SAR around the benzimidazolone core, leveraging its synthetic accessibility and the established chemical biology of this target in cancer and inflammation [1].

Central Scaffold for Parallel Synthesis and Lead Optimization

Given its optimized synthetic yield of up to 78% [1], this compound is ideal for generating large and diverse libraries for lead optimization. The high yield ensures cost-effective and timely production of analogs, making it a practical choice for both academic labs and industrial medicinal chemistry groups. Use it as a core for parallel synthesis to rapidly explore structure-activity relationships across multiple targets.

Probe Compound for Profiling CYP450-Mediated Drug-Drug Interaction Risk

Derivatives of this scaffold have shown a favorable profile in time-dependent CYP450 inhibition assays [1]. Therefore, this core can be intentionally selected in early-stage drug discovery to minimize the risk of CYP3A4/5-mediated drug-drug interactions. Use 53786-10-0 as a building block to design a series of compounds and screen them for TDI liability, using the existing data as a benchmark for what constitutes a low-risk profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.